molecular formula C2H4N2S2 B12059264 Dithiooxamide-d4

Dithiooxamide-d4

Cat. No.: B12059264
M. Wt: 124.23 g/mol
InChI Key: OAEGRYMCJYIXQT-JBISRTOLSA-N
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Description

Dithiooxamide-d4, also known as ethanedithioamide-d4, is a deuterated form of dithiooxamide. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a sulfur-containing organic compound that has significant applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithiooxamide-d4 can be synthesized through several methods. One common approach involves the thionation of amides using phosphorus pentasulfide or Lawesson’s reagent . Another method includes the reaction of primary aliphatic amines with dithiooxamide . Additionally, the Willgerodt–Kindler reaction, which involves glyoxal, sulfur, and amines, is also employed for the synthesis of dithiooxamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield of the final product. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Dithiooxamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, thiols, and sulfides, depending on the type of reaction and reagents used.

Scientific Research Applications

Mechanism of Action

Dithiooxamide-d4 exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions, which can be used for the detection and determination of these ions in various samples . The molecular targets include divalent metal ions such as copper, cobalt, and nickel. The pathways involved in its mechanism of action include the formation of coordination complexes with these metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dithiooxamide-d4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it particularly valuable in research applications where understanding the detailed pathways of chemical reactions is crucial.

Properties

Molecular Formula

C2H4N2S2

Molecular Weight

124.23 g/mol

IUPAC Name

N,N,N',N'-tetradeuterioethanedithioamide

InChI

InChI=1S/C2H4N2S2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)/i/hD4

InChI Key

OAEGRYMCJYIXQT-JBISRTOLSA-N

Isomeric SMILES

[2H]N([2H])C(=S)C(=S)N([2H])[2H]

Canonical SMILES

C(=S)(C(=S)N)N

Origin of Product

United States

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